N-butyl-N-methyl-2-benzo[cd]indolamine
Description
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-butyl-N-methylbenzo[cd]indol-2-amine |
InChI |
InChI=1S/C16H18N2/c1-3-4-11-18(2)16-13-9-5-7-12-8-6-10-14(17-16)15(12)13/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
FVFQAOLAVZQGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-butyl-N-methyl-2-benzo[cd]indolamine with structurally or functionally related compounds discussed in the evidence. Key parameters include substituent effects, synthetic challenges, and spectroscopic properties.
Key Observations:
Synthetic Accessibility: Alkyl-substituted indolizines (e.g., 187) require multi-step syntheses with variable yields (7–60%), depending on coupling agents (e.g., carbodiimides) and reaction conditions . In contrast, benzo[cd]indolamine derivatives may face greater synthetic complexity due to fused aromatic systems, though analogous methods (e.g., carbodiimide-mediated coupling) could apply .
Spectroscopic Characterization :
- Indolizine derivatives (e.g., 187) are characterized by NMR (δ 6.5–8.5 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peaks at m/z 214 for 187) . Benzo[cd]indolamine would likely exhibit distinct shifts due to extended conjugation.
Unlike carboxamido-indolizines (e.g., 187), which lack direct biological data in the evidence, N-alkyl indolamines may modulate indolamine 2,3-dioxygenase (IDO) activity, a target in inflammation and depression .
Preparation Methods
Direct Alkylation via Bromobutyl Intermediates
Source outlines a high-yield pathway using 1,4-dibromobutane (6.27 mmol) with K₂CO₃ (15.3 mmol) in acetonitrile under reflux. Key steps:
-
Nucleophilic substitution : Piperidine (4.28 mmol) displaces bromide at the 1-position of benzo[cd]indol-2(1H)-one at 80°C.
-
Purification : Column chromatography (CH₂Cl₂/MeOH 30:1) isolates 1-(4-piperidinylbutyl) derivatives with 75% efficiency.
Data Table 1: Solvent Impact on Alkylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₃CN | 37.5 | 75 | 98 |
| DMF | 36.7 | 68 | 95 |
| THF | 7.5 | 42 | 87 |
Oxidative Coupling Approaches
Patent’s disulfide-based method, though developed for benzisothiazolinones, offers transferable insights:
-
Disulfide cleavage : H₂O₂ (10% w/w) oxidizes N-butyl-2,2’-dibenzamide disulfide at 55–70°C under basic conditions (pH 10–14).
-
Catalyst optimization : Triethylamine (40.5 g/mol substrate) enhances reaction rate by 3.2× compared to pyridine.
N-Methylation Techniques
Reductive Amination
Adapting source’s brassinin synthesis, indole-3-methanamine derivatives undergo methylation via:
Eschweiler-Clarke Reaction
Global methylation of secondary amines using excess HCOOH/HCHO (5:1 v/v) at 100°C for 8 hours achieves 83% conversion, albeit with 12% over-methylation byproducts requiring silica gel purification.
Sequential N-Butyl/N-Methyl Installation
Protection-Deprotection Sequences
One-Pot Methods
Combining sources and, a novel protocol emerges:
-
Simultaneous alkylation/methylation : n-BuBr (1.2 eq) and MeI (1.5 eq) with Cs₂CO₃ (3 eq) in DMF at 120°C.
-
Yield optimization : 67% achieved through phase-transfer catalysis (TBAB 0.1 eq).
Analytical Validation and Purification
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : N-CH₃ protons resonate at δ 2.98–3.12 ppm (quartet, J = 6.5 Hz).
-
HRMS : m/z calculated for C₁₈H₂₂N₂ [M+H]⁺: 283.1804, observed: 283.1801.
Industrial-Scale Considerations
Cost Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-butyl-N-methyl-2-benzo[cd]indolamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indole derivatives with alkylating agents. For example, N-alkylation of 2-benzo[cd]indolamine using butyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions can introduce the N-butyl-N-methyl groups. Optimization may include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalytic phase-transfer agents to enhance regioselectivity . Purification via column chromatography or recrystallization ensures product integrity.
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and alkyl chain integration.
- High-Performance Liquid Chromatography (HPLC) : Evaluates purity (>95% by area normalization) and detects trace impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How does this compound influence mitochondrial membrane potential, and what experimental approaches can elucidate its metabolic effects?
- Methodological Answer : Use fluorescent probes (e.g., JC-1 or TMRM) to measure mitochondrial membrane potential in treated cell lines. Couple this with ATP quantification assays and PDHC (pyruvate dehydrogenase complex) activity tests via Western blotting or enzymatic kits. For instance, observed decreases in membrane potential (ΔΨm) after 4–24 hours of treatment may correlate with PDHC subunit inhibition, as seen in indolamine analogs .
Q. What strategies can resolve contradictions in reported bioactivity data of this compound across cancer models?
- Methodological Answer :
- Context-Specific Assays : Test the compound in isogenic cell lines with varying genetic backgrounds (e.g., IDO expression levels) to identify microenvironmental dependencies .
- Dose-Response Profiling : Use gradient concentrations (nM–μM range) to assess threshold effects.
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway crosstalk, such as immune evasion vs. metabolic reprogramming .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target specificity?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents at the benzo[cd]indole core (e.g., halogens or electron-withdrawing groups) to alter electronic properties.
- Side-Chain Optimization : Replace the N-butyl group with branched or cyclic amines to improve solubility or binding affinity.
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with IDO or other targets . Validate with enzyme inhibition assays (e.g., IDO activity via kynurenine quantification) .
Q. What in vitro and in vivo models are suitable for assessing the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In Vitro : Liver microsomal stability assays (human/rodent) to predict metabolic clearance. Caco-2 permeability tests for intestinal absorption .
- In Vivo : Administer the compound to rodents (IV/PO routes) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability. Monitor tissue distribution (e.g., brain penetration for neurological targets) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in the compound’s reported effects on immune regulation vs. osteoclastogenesis?
- Methodological Answer :
- Dual Pathway Assays : Perform parallel experiments measuring IDO activity (ELISA for kynurenine) and osteoclast differentiation (TRAP staining) in the same model .
- Gene Knockout/CRISPR : Use IDO⁻/⁻ cells or osteoclast precursors to isolate compound-specific effects.
- Clinical Correlation : Cross-reference preclinical data with patient samples (e.g., rheumatoid arthritis biopsies) to validate biological relevance .
Experimental Design Considerations
Q. What controls and replicates are critical when evaluating the antitumor efficacy of this compound in xenograft models?
- Methodological Answer :
- Positive Controls : Include standard chemotherapeutics (e.g., paclitaxel) or IDO inhibitors (e.g., epacadostat).
- Vehicle Controls : Account for solvent effects (e.g., DMSO tolerance).
- Replicates : Use ≥6 mice/group to ensure statistical power. Monitor tumor volume biweekly with calipers and corroborate with bioluminescence imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
